molecular formula C7H10ClN3O B15243974 4-Chloro-6-propoxypyrimidin-5-amine

4-Chloro-6-propoxypyrimidin-5-amine

Cat. No.: B15243974
M. Wt: 187.63 g/mol
InChI Key: WZMADVNZAPXXFI-UHFFFAOYSA-N
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Description

4-Chloro-6-propoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-propoxypyrimidin-5-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propoxy group. One common method involves the reaction of 4,6-dichloropyrimidine with propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-propoxypyrimidin-5-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-Chloro-6-propoxypyrimidin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, or anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-propoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-propoxypyrimidin-5-amine.

    4,6-Dimethoxypyrimidine: Similar in structure but with methoxy groups instead of propoxy groups.

    2-Amino-4,6-dichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

4-chloro-6-propoxypyrimidin-5-amine

InChI

InChI=1S/C7H10ClN3O/c1-2-3-12-7-5(9)6(8)10-4-11-7/h4H,2-3,9H2,1H3

InChI Key

WZMADVNZAPXXFI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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